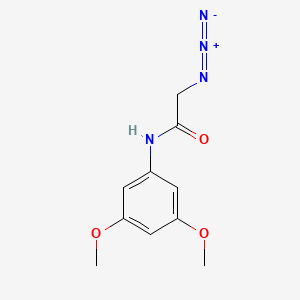

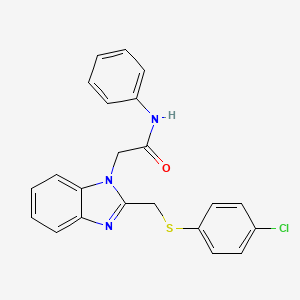

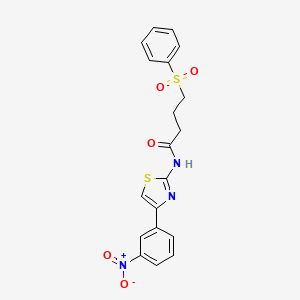

![molecular formula C28H38N4O2 B2675017 N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide CAS No. 922040-62-8](/img/structure/B2675017.png)

N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-mesityl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide” is a complex organic compound. The “N-mesityl” part refers to a group derived from mesitylene, a derivative of benzene . The “NHC” in “NHC-catalyzed reactions” refers to N-heterocyclic carbene, a type of compound that is often used as a catalyst in organic reactions .

Synthesis Analysis

The synthesis of such a compound would likely involve complex organic reactions. N-mesityl substituted NHCs have been found to catalyze reactions of α-functionalized aldehydes more rapidly . The effect of the N-mesityl group is to render the initial addition of the NHC to the aldehyde irreversible, thereby accelerating the formation of the Breslow intermediate .Chemical Reactions Analysis

N-mesityl substituted NHCs have been found to catalyze reactions of α-functionalized aldehydes more rapidly . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .Scientific Research Applications

Antihypertensive Properties

N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide, as part of the series of 2-(arylimino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido [6,1-a]isoquinolin-4-ones, has shown potential as an antihypertensive agent. The compound, specifically trequinsin in this series, exhibits hemodynamic profiles indicative of arteriolar dilators and has been identified as a potent inhibitor of both cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).

Synthesis and Functionalization in Chemistry

The compound's structure, involving a piperidine and tetrahydropyran framework, has been utilized in selective Palladium-catalyzed C(sp3)–H Mono-Arylation. This process, which employs mesityl carboxylic acid as an additive, leads to the creation of fragment compounds suitable for screening in a few steps from readily-available heterocyclic carboxylic acids. Such chemical functionalization is crucial for drug discovery and synthetic chemistry applications (Piticari et al., 2021).

Anticonvulsant Agent

This compound is also explored in the development of new anticonvulsants. In studies, derivatives of N-substituted 1,2,3,4-tetrahydroisoquinolines, which include structures similar to this compound, have shown high activity against audiogenic seizures in mice. One derivative exhibited potency comparable to that of known anticonvulsants, acting as a noncompetitive AMPA receptor modulator (Gitto et al., 2006).

Role in Drug Metabolism

The compound's derivatives play a role in drug metabolism and disposition. For instance, a study on the novel If channel inhibitor YM758, which includes similar structural components, revealed insights into its metabolites in human urine, plasma, and feces. Understanding such metabolic pathways is crucial for drug development, especially for treatments targeting cardiac conditions (Umehara et al., 2009).

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O2/c1-19-15-20(2)26(21(3)16-19)30-28(34)27(33)29-18-25(32-13-6-5-7-14-32)23-10-11-24-22(17-23)9-8-12-31(24)4/h10-11,15-17,25H,5-9,12-14,18H2,1-4H3,(H,29,33)(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGRMRCVVIQBENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

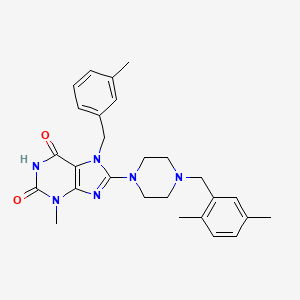

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1-methylimidazole-4-sulfonamide](/img/structure/B2674941.png)

![N-{4-[([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B2674943.png)

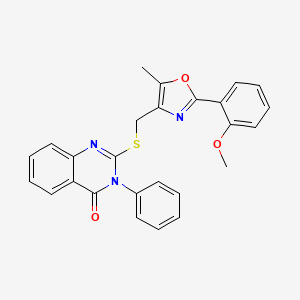

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2674948.png)

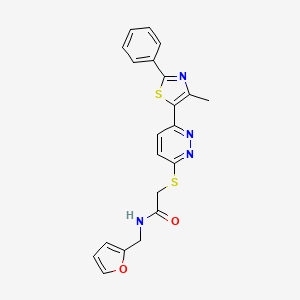

![2-Benzyl-1-[(3-ethoxypropyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2674949.png)